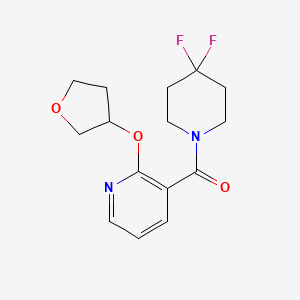
3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C15H18F2N2O3 and its molecular weight is 312.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4,4-Difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 286.26 g/mol
- LogP : 1.8 (indicates moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as kinases and receptors involved in cancer progression. Preliminary studies suggest that it may function as a kinase inhibitor, similar to other compounds in its class.
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives showed promising results in inhibiting c-Met kinase activity, which is crucial in various cancers. The most potent derivative exhibited an IC50 value of 8.2 nM against c-Met kinase and demonstrated significant cytotoxicity against cancer cell lines such as HT-29 and A549 .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits moderate to high cytotoxicity, with specific attention given to its effects on c-Met-addicted cell lines .
Case Studies and Research Findings
-
Study on Kinase Inhibition :
- A study synthesized several derivatives based on the structure of this compound and evaluated their potency against c-Met kinase.
- Results indicated that modifications in the piperidine moiety significantly impacted biological activity, with some derivatives achieving IC50 values as low as 3 nM in specific cancer cell lines .
- Cytotoxicity Profiles :
Data Table: Biological Activity Summary
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-15(17)4-7-19(8-5-15)14(20)12-2-1-6-18-13(12)22-11-3-9-21-10-11/h1-2,6,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTMHZQKFLYOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














